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Introduction
AFM24 is a first-in-class, tetravalent, bispecific innate cell engager (ICE®) designed to treat

patients with epidermal growth factor receptor (EGFR)-expressing solid tumors, including non-

small cell lung cancer (NSCLC).[1][2][3][4][5] Developed using Affimed's proprietary Redirected

Optimized Cell Killing (ROCK®) platform, AFM24 represents a novel immunotherapeutic

strategy. This document provides detailed application notes and experimental protocols for the

investigation of AFM24 in NSCLC research, summarizing key preclinical and clinical findings.

AFM24 works by a unique mechanism of action that leverages the body's innate immune

system. It simultaneously binds to CD16A, an activating receptor on natural killer (NK) cells and

macrophages, and to EGFR on the surface of tumor cells. This dual binding redirects the

cytotoxic activity of these innate immune cells towards the cancer cells, leading to their

destruction through antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent

cellular phagocytosis (ADCP). Unlike traditional EGFR inhibitors, AFM24's primary mode of

action is not to block EGFR signaling, but to use EGFR as a docking site for immune-mediated

killing. This approach has the potential to be effective regardless of the EGFR mutational status

of the tumor.

Mechanism of Action: Signaling Pathway
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The signaling pathway of AFM24 involves the crosslinking of an innate immune effector cell

with an EGFR-expressing tumor cell, leading to the activation of the effector cell and

subsequent lysis of the tumor cell.
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AFM24 Mechanism of Action

Preclinical Data
Preclinical studies have demonstrated AFM24's ability to induce potent and effective tumor cell

killing across a variety of EGFR-expressing cell lines, including those with KRAS or BRAF

mutations.

In Vitro Efficacy
AFM24 has been shown to mediate both ADCC by NK cells and ADCP by macrophages. The

potency of AFM24-mediated ADCC does not appear to correlate with the level of EGFR

expression on the tumor cells.

Table 1: Preclinical In Vitro Efficacy of AFM24-mediated ADCC
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Cell Line Cancer Type
EGFR
Expression
(SABC)

AFM24 EC50
(pM)

KRAS/BRAF
Mutation
Status

A-431
Epidermoid
Carcinoma

431,125 1.9 Wild-Type

A-549 NSCLC 127,574 5.1 KRAS Mutant

COLO-205
Colorectal

Cancer
51,177 30.4 BRAF Mutant

DK-MG Glioblastoma 222,648 0.8 Wild-Type

HCT-116
Colorectal

Cancer
33,822 3.3 KRAS Mutant

HT-29
Colorectal

Cancer
48,174 3.3 BRAF Mutant

LoVo
Colorectal

Cancer
74,470 3.4

KRAS/BRAF

Mutant

Panc 08.13
Pancreatic

Cancer
40,980 5.7 KRAS Mutant

SABC: Specific Antibody Binding Capacity (Data synthesized from preclinical studies)

In Vivo Efficacy
In vivo studies in cynomolgus monkeys have shown that AFM24 is well-tolerated at doses up to

75 mg/kg administered weekly. Notably, skin toxicities commonly associated with EGFR

inhibitors were not observed. A mouse xenograft model using EGFR-expressing triple-negative

breast cancer cells demonstrated that AFM24 in combination with adoptive NK cells leads to

dose-dependent tumor regression.

Clinical Data in NSCLC
AFM24 has been evaluated in clinical trials for patients with advanced EGFR-expressing solid

tumors, including NSCLC, both as a monotherapy and in combination with the anti-PD-L1
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checkpoint inhibitor atezolizumab.

AFM24 in Combination with Atezolizumab (AFM24-102
Study)
The Phase 1/2a AFM24-102 trial (NCT05109442) is evaluating the safety and efficacy of

AFM24 in combination with atezolizumab in patients with advanced or metastatic EGFR-

expressing solid malignancies.

Table 2: Efficacy of AFM24 in Combination with Atezolizumab in EGFR Wild-Type NSCLC

Parameter Value Patient Population Data Cutoff

Objective
Response Rate
(ORR)

21%
33 heavily
pretreated patients

April 2025

Disease Control Rate

(DCR)
76%

33 heavily pretreated

patients
April 2025

Median Progression-

Free Survival (PFS)
5.6 months

33 heavily pretreated

patients
April 2025

Confirmed Complete

Response (CR)
1/15 Evaluable patients March 2024

Partial Responses

(PRs)
3/15 Evaluable patients March 2024

Stable Disease (SD) 7/15 Evaluable patients March 2024

Disease Control Rate

(DCR)
73.3% 15 evaluable patients March 2024

Median Progression-

Free Survival (PFS)
5.9 months 15 evaluable patients March 2024

(Data from the AFM24-102 trial for EGFR wild-type NSCLC)

Table 3: Efficacy of AFM24 in Combination with Atezolizumab in EGFR-Mutant NSCLC
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Parameter Value Patient Population Data Cutoff

Objective
Response Rate
(ORR)

24%
17 heavily
pretreated patients

April 2025

Disease Control Rate

(DCR)
71%

17 heavily pretreated

patients
April 2025

Median Progression-

Free Survival (PFS)
5.6 months

17 heavily pretreated

patients
April 2025

(Data from the AFM24-102 trial for EGFR-mutant NSCLC)

An exposure-response analysis from the AFM24-102 study revealed a strong correlation

between higher AFM24 exposure and improved clinical outcomes in NSCLC patients, without

an increase in severe adverse events.

Table 4: Exposure-Response Analysis of AFM24 in NSCLC (AFM24-102 Study)

Outcome
High Exposure
Group

Low Exposure
Group

p-value

Objective
Response Rate
(ORR)

33.3% 5.6% 0.0059

Disease Control Rate

(DCR)
83.3% 58.3% 0.0367

Median Progression-

Free Survival (mPFS)
7.33 months 2.86 months -

(Data from a post-hoc analysis of 72 NSCLC patients)

Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the application of

AFM24 in NSCLC research.
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In Vitro Experimental Workflow
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In Vitro Experimental Workflow

1. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This protocol is for measuring the ability of AFM24 to induce NK cell-mediated lysis of NSCLC

target cells.

Materials:
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EGFR-expressing NSCLC cell lines (e.g., A-549, PC-9, H1975)

AFM24

Isotype control antibody

Human Peripheral Blood Mononuclear Cells (PBMCs)

NK Cell Isolation Kit (e.g., EasySep™ Human NK Cell Isolation Kit)

Calcein-AM

RPMI-1640 medium with 10% FBS

96-well U-bottom plates

Fluorescence plate reader

Protocol:

Target Cell Preparation:

Culture NSCLC cells to 70-80% confluency.

Harvest and wash the cells with PBS.

Resuspend cells at 1 x 10^6 cells/mL in RPMI-1640.

Add Calcein-AM to a final concentration of 10 µM and incubate for 30 minutes at 37°C.

Wash the cells three times with RPMI-1640 to remove excess dye.

Resuspend the labeled target cells at 2 x 10^5 cells/mL.

Effector Cell Preparation:

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient

centrifugation.
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Isolate NK cells from PBMCs according to the manufacturer's protocol of the NK Cell

Isolation Kit.

Resuspend isolated NK cells at a desired concentration to achieve the desired

Effector:Target (E:T) ratio (e.g., 1 x 10^6 cells/mL for a 5:1 E:T ratio).

Assay Setup:

Plate 50 µL of labeled target cells (10,000 cells/well) into a 96-well U-bottom plate.

Prepare serial dilutions of AFM24 and isotype control antibody.

Add 50 µL of the antibody dilutions to the wells.

Add 100 µL of the NK cell suspension to the wells.

For control wells (spontaneous and maximum release), add 100 µL of media or 2%

Triton X-100, respectively, instead of effector cells.

Incubation and Measurement:

Centrifuge the plate at 200 x g for 3 minutes.

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

After incubation, centrifuge the plate at 500 x g for 5 minutes.

Transfer 100 µL of the supernatant to a new 96-well black plate.

Measure the fluorescence of the released Calcein at an excitation of 485 nm and

emission of 520 nm.

Data Analysis:

Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 *

(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous

Release)
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Plot the percentage of specific lysis against the antibody concentration and determine

the EC50 value using non-linear regression.

2. Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

This protocol is for measuring the ability of AFM24 to induce macrophage-mediated

phagocytosis of NSCLC target cells.

Materials:

EGFR-expressing NSCLC cell lines

AFM24

Isotype control antibody

Human PBMCs

Human M-CSF

CFSE or a pH-sensitive dye (e.g., pHrodo™ Red)

Accutase

RPMI-1640 medium with 10% FBS

96-well flat-bottom plates

Flow cytometer

Protocol:

Effector Cell Preparation (Macrophage Differentiation):

Isolate monocytes from PBMCs by adherence to plastic culture flasks for 2 hours.

Wash away non-adherent cells.
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Culture the adherent monocytes in RPMI-1640 with 10% FBS and 50 ng/mL of M-CSF

for 6-7 days to differentiate them into macrophages. Replace the medium every 2-3

days.

Harvest the differentiated macrophages using Accutase.

Target Cell Preparation:

Culture and harvest NSCLC cells as described for the ADCC assay.

Label the target cells with CFSE or a pH-sensitive dye according to the manufacturer's

instructions.

Wash the cells to remove excess dye and resuspend at a suitable concentration.

Assay Setup:

Plate the differentiated macrophages into a 96-well flat-bottom plate (e.g., 50,000

cells/well) and allow them to adhere overnight.

The next day, add the labeled target cells to the wells at a 1:1 E:T ratio.

Add serial dilutions of AFM24 or isotype control antibody to the wells.

Incubation and Measurement:

Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

Gently wash the wells to remove non-phagocytosed target cells.

Detach the macrophages using Accutase.

Analyze the cells by flow cytometry. Phagocytosis is determined by the percentage of

macrophages that are positive for the target cell fluorescent label.

Data Analysis:

Calculate the percentage of phagocytosis.
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Plot the percentage of phagocytosis against the antibody concentration and determine

the EC50 value.

In Vivo Experimental Workflow
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3. In Vivo Xenograft Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of AFM24 in a

mouse xenograft model of NSCLC.

Materials:

Immunocompromised mice (e.g., NOD/SCID or NSG mice)

EGFR-expressing NSCLC cell lines

AFM24

Vehicle control

Matrigel (optional, for subcutaneous implantation)

Calipers for tumor measurement

Protocol:

Tumor Cell Implantation:

Harvest NSCLC cells and resuspend them in PBS (or a mixture of PBS and Matrigel for

subcutaneous injection).

Inject the cell suspension (e.g., 1-5 x 10^6 cells) subcutaneously or orthotopically into

the lungs of the mice.

Tumor Growth and Grouping:

Monitor the mice for tumor growth. For subcutaneous models, measure tumor volume

with calipers.

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment groups (e.g., vehicle, AFM24 monotherapy, AFM24 in combination with

another agent).
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Treatment Administration:

Administer AFM24 and control agents via the appropriate route (e.g., intravenous

injection) at the desired dose and schedule.

Monitoring:

Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).

Monitor the overall health of the mice.

Endpoint Analysis:

At the end of the study (based on tumor size limits or a predetermined time point),

euthanize the mice.

Harvest the tumors for further analysis, such as immunohistochemistry for biomarkers of

immune activation or flow cytometry to analyze the tumor immune infiltrate.

Conclusion
AFM24 is a promising innate cell engager with a unique mechanism of action that has

demonstrated significant anti-tumor activity in preclinical models and encouraging clinical

efficacy in heavily pretreated NSCLC patients. The provided application notes and protocols

offer a framework for researchers to further investigate the therapeutic potential of AFM24 in

NSCLC and other EGFR-expressing solid tumors. The ability of AFM24 to engage the innate

immune system for tumor cell destruction, independent of EGFR signaling inhibition, represents

a valuable addition to the landscape of cancer immunotherapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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